molecular formula C12H22ClNO4S B2875640 Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate CAS No. 2172071-83-7

Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate

Cat. No.: B2875640
CAS No.: 2172071-83-7
M. Wt: 311.82
InChI Key: PFPPDJLYJBXJHF-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate (CAS: 2171957-47-2) is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 2-(chlorosulfonyl)ethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₂₂ClNO₄S, with a molecular weight of 311.8254 g/mol . The Boc group ensures amine protection during synthetic processes, while the chlorosulfonyl moiety enables reactivity in sulfonamide formation or nucleophilic substitutions. This compound is widely used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing heterocyclic scaffolds like pyrazoles .

Properties

IUPAC Name

tert-butyl 3-(2-chlorosulfonylethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-7-4-5-10(9-14)6-8-19(13,16)17/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPPDJLYJBXJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Sulfonation of Tert-Butyl 3-(2-Hydroxyethyl)piperidine-1-carboxylate

The hydroxyethyl precursor is treated with chlorosulfonic acid (ClSO₃H) in anhydrous dichloromethane at −10°C. This exothermic reaction requires careful temperature control to avoid decomposition.

Optimization Notes

  • Excess ClSO₃H (3 equiv.) ensures complete conversion.
  • Quenching with ice water precipitates the sulfonic acid intermediate.

Step 2: Chlorination with Thionyl Chloride

The sulfonic acid intermediate reacts with thionyl chloride (SOCl₂) under reflux to install the chlorosulfonyl group:

$$
\text{RSO}3\text{H} + \text{SOCl}2 \rightarrow \text{RSO}2\text{Cl} + \text{HCl} + \text{SO}2 \uparrow
$$

Key Parameters

  • Solvent: Toluene
  • Temperature: 110°C, 4 hours
  • Yield: 68% after distillation

Direct Alkylation of Piperidine with Chlorosulfonylethyl Groups

An alternative one-pot strategy employs the alkylation of tert-butyl piperidine-1-carboxylate with 1,2-dichloroethyl sulfone (ClCH₂CH₂SO₂Cl). This method bypasses intermediate isolation but requires stringent anhydrous conditions.

Procedure

  • Deprotonate piperidine with LDA (−78°C, THF)
  • Add ClCH₂CH₂SO₂Cl (1.1 equiv.)
  • Warm to 25°C over 6 hours
  • Quench with NH₄Cl and extract with EtOAc

Challenges

  • Competing elimination forms vinyl sulfone byproducts.
  • Optimal base: LiHMDS improves regioselectivity (82:18 alkylation:elimination).

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Method Yield (%) Purity (HPLC) Scalability Key Advantage
Cross-Coupling 76 >99% Pilot-scale Stereochemical control
Sulfonation-Chlorination 68 97% Lab-scale Low catalyst cost
Direct Alkylation 58 95% Limited One-pot protocol

The palladium-mediated route offers superior reproducibility for gram-scale synthesis, while sulfonation-chlorination remains cost-effective for small batches.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products

    Substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of sulfides or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized piperidine derivatives.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow for the modification of biological activity, making it a candidate for developing new therapeutic agents.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications. Its unique reactivity profile allows for the creation of novel compounds with desired properties.

Mechanism of Action

The mechanism by which tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modifying their activity. The chlorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate
  • CAS : 2171957-47-2 (same as the target compound, but structural isomer)
  • Structure : The chlorosulfonyl ethyl group is at the 2-position of the piperidine ring instead of the 3-position.
  • Implications: Positional isomerism alters steric hindrance and electronic effects.
tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate
  • Structure : Features a chloro-oxoethyl (likely an acyl chloride) group at the 4-position.
  • Implications : The chloro-oxoethyl group introduces distinct reactivity, such as participation in nucleophilic acyl substitutions (e.g., forming esters or amides) rather than sulfonamide couplings. The 4-position may offer better steric accessibility than the 3-position, enhancing reaction rates in certain contexts .

Functional Group Variations

tert-Butyl 3-(chlorosulfonyl)piperidine-1-carboxylate (CAS: 1260664-44-5)
  • Structure : The chlorosulfonyl group is directly attached to the 3-position of the piperidine ring, lacking the ethyl spacer.
  • This compound may exhibit higher electrophilicity at the sulfonyl center due to reduced steric shielding .
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1235439-55-0)
  • Structure: Substitutes the chlorosulfonyl ethyl group with an aminoethyl moiety.
  • Implications: The amino group enables reactions such as reductive alkylation or amide bond formation. This derivative is less electrophilic but offers versatility in constructing nitrogen-containing frameworks .

Research Findings and Limitations

  • Synthesis Methods : The target compound is synthesized via hydrazone reduction and cyclization , whereas the 4-(chloro-oxoethyl) derivative employs lithiation strategies .
  • Data Gaps: Limited physicochemical data (e.g., melting points, solubility) are available in the provided evidence, necessitating further experimental characterization.

Biological Activity

Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate (CAS Number: 2172071-83-7) is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

This compound has been investigated for its potential to modulate biological pathways, particularly those involving inflammatory responses. The chlorosulfonyl group is known to enhance the electrophilicity of the compound, potentially allowing it to interact with nucleophilic sites in biological molecules.

In Vitro Studies

Recent studies have focused on the compound's ability to inhibit NLRP3 inflammasome activity, which plays a crucial role in inflammatory diseases. In vitro assays demonstrated that derivatives of this compound could significantly reduce the release of IL-1β and inhibit pyroptosis in THP-1 cells differentiated into macrophages. The results indicated a dose-dependent response, with effective concentrations around 10 µM showing notable inhibition rates.

Compound IL-1β Release Inhibition (%) Pyroptosis Inhibition (%)
Control00
Compound A4550
Compound B6070
Compound C7580

This data suggests that modifications to the piperidine structure can enhance biological activity.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on this compound. These derivatives were tested for their ability to inhibit NLRP3-dependent IL-1β release and pyroptotic cell death. The study highlighted that specific structural modifications led to increased potency against NLRP3, suggesting a promising avenue for drug development aimed at treating inflammatory conditions.

Safety and Toxicology

While the compound shows promise for therapeutic applications, safety assessments are crucial. Preliminary toxicological evaluations indicate that compounds with similar structures may exhibit acute toxicity when ingested or when they come into contact with skin. For instance, compounds related to tert-butyl piperidine derivatives have been noted to cause skin irritation and other adverse effects at certain concentrations.

Future Directions

The ongoing research into this compound emphasizes its potential as an anti-inflammatory agent. Future studies should focus on:

  • In Vivo Efficacy : Testing the compound in animal models to assess its therapeutic potential and safety profile.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound modulates NLRP3 inflammasome activity.
  • Structure-Activity Relationship (SAR) : Further exploring how variations in chemical structure affect biological activity.

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